molecular formula C19H22ClFN4O2 B2837736 N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226426-88-5

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2837736
CAS RN: 1226426-88-5
M. Wt: 392.86
InChI Key: UPIBMNFQYKPJTC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C19H22ClFN4O2 and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

The synthesis and radiosynthesis of derivatives related to the compound of interest have been explored for potential use in positron emission tomography (PET) imaging. For instance, derivatives like DPA-714, within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been designed with a fluorine atom to enable labeling with fluorine-18, facilitating in vivo imaging of the translocator protein (18 kDa) with PET (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Anti-Inflammatory and Analgesic Agents

Research into pyrimidine derivatives has demonstrated their potential as anti-inflammatory and analgesic agents. A novel set of compounds with the pyrimidine heterocycle have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, highlighting the role of the substituent nature in these activities (Muralidharan, James Raja, & Asha Deepti, 2019).

Antimicrobial and Antiviral Agents

Oxazolidinone derivatives, including those structurally related to the compound of interest, have shown potent antimicrobial activities against a variety of clinically important human pathogens, offering insights into new treatments for bacterial infections (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996).

Cancer Research

In the field of cancer research, certain pyrimidineacetamides have been synthesized as potential antitumor agents by targeting mechanisms like the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis (Farr, Bey, Sunkara, & Lippert, 1989).

Novel Anti-Inflammatory Compounds

Synthesis of derivatives like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have demonstrated significant anti-inflammatory activity, showcasing the therapeutic potential of these compounds (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-12-5-7-25(8-6-12)19-22-13(2)9-18(24-19)27-11-17(26)23-16-4-3-14(21)10-15(16)20/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIBMNFQYKPJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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